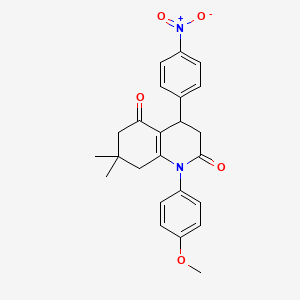![molecular formula C25H22N2O2S B11520479 2-[(2,4-dimethylphenyl)sulfonyl]-1-(1H-indol-3-yl)-1,2-dihydroisoquinoline](/img/structure/B11520479.png)
2-[(2,4-dimethylphenyl)sulfonyl]-1-(1H-indol-3-yl)-1,2-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-DIMETHYLBENZENESULFONYL)-1-(1H-INDOL-3-YL)-1,2-DIHYDROISOQUINOLINE is a complex organic compound that belongs to the class of sulfonyl indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIMETHYLBENZENESULFONYL)-1-(1H-INDOL-3-YL)-1,2-DIHYDROISOQUINOLINE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylbenzenesulfonyl chloride, indole, and isoquinoline derivatives. The reaction conditions may involve:
Step 1: Sulfonylation of indole using 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Step 2: Cyclization reaction with isoquinoline derivatives under acidic or basic conditions to form the dihydroisoquinoline ring.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often used for purification.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DIMETHYLBENZENESULFONYL)-1-(1H-INDOL-3-YL)-1,2-DIHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-DIMETHYLBENZENESULFONYL)-1-(1H-INDOL-3-YL)-1,2-DIHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-DIMETHYLBENZENESULFONYL)-1-(1H-INDOL-3-YL)-1,2-DIHYDROQUINOLINE
- 2-(2,4-DIMETHYLBENZENESULFONYL)-1-(1H-INDOL-3-YL)-1,2-DIHYDROISOQUINOLINE
Uniqueness
2-(2,4-DIMETHYLBENZENESULFONYL)-1-(1H-INDOL-3-YL)-1,2-DIHYDROISOQUINOLINE is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C25H22N2O2S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)sulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline |
InChI |
InChI=1S/C25H22N2O2S/c1-17-11-12-24(18(2)15-17)30(28,29)27-14-13-19-7-3-4-8-20(19)25(27)22-16-26-23-10-6-5-9-21(22)23/h3-16,25-26H,1-2H3 |
InChI Key |
OLLDLNACYLCABB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]heptanamide](/img/structure/B11520396.png)
![3-[(4-nitro-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B11520398.png)
![2-nitro-5-(piperidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline](/img/structure/B11520399.png)
![N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-methylbenzamide](/img/structure/B11520401.png)
![2-Chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11520408.png)
![2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl (2Z)-3-(furan-2-yl)prop-2-enoate](/img/structure/B11520413.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11520418.png)
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B11520420.png)
![N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide](/img/structure/B11520423.png)
![(2E,5E)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11520438.png)
![Biphenyl-4,4'-diylbis[(3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl)methanone]](/img/structure/B11520439.png)

![Ethyl 2-[(4-bromobenzyl)sulfanyl]-4-(2-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate](/img/structure/B11520453.png)

